REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:8]2=[N:14][CH2:13][C:12](=[O:15])[NH:11][c:10]3[c:9]2[cH:18][c:17]([CH2:19][CH3:20])[s:16]3)[cH:4][cH:5][cH:6][cH:7]1.[OH2:35].[P:21]12(=[S:22])[S:23][P:24]3(=[S:34])[S:25][P:26](=[S:32])([S:27][P:28](=[S:31])([S:29]3)[S:30]1)[S:33]2.[cH:36]1[cH:37][cH:38][n:39][cH:40][cH:41]1>>[Cl:1][c:2]1[c:3]([C:8]2=[N:14][CH2:13][C:12](=[S:22])[NH:11][c:10]3[c:9]2[cH:18][c:17]([CH2:19][CH3:20])[s:16]3)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc2c(s1)NC(=O)CN=C2c1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=P12SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCc1cc2c(s1)NC(=S)CN=C2c1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |